![molecular formula C20H22N2O2S B14367752 N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide CAS No. 90264-11-2](/img/structure/B14367752.png)
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a diethylamino group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide typically involves the reaction of 4-(diethylamino)aniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or similar organic solvent
Temperature: Room temperature
Reaction Time: 24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of oxidized products such as sulfoxides and sulfones.
Reduction: Formation of reduced products such as amines.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic effects. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: Similar structure with a dimethylamino group instead of a diethylamino group.
N-Phenylnaphthalen-1-amine: Similar structure with an amine group instead of a sulfonamide group.
Uniqueness
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is unique due to the presence of both the diethylamino group and the sulfonamide group, which confer specific chemical and biological properties
Propiedades
Número CAS |
90264-11-2 |
|---|---|
Fórmula molecular |
C20H22N2O2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-22(4-2)18-14-12-17(13-15-18)21-25(23,24)20-11-7-9-16-8-5-6-10-19(16)20/h5-15,21H,3-4H2,1-2H3 |
Clave InChI |
JCFWBEIPAWIGMX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
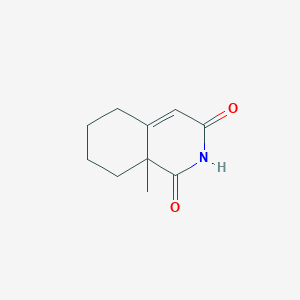
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
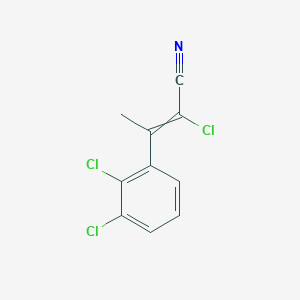
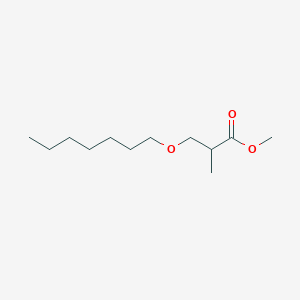
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
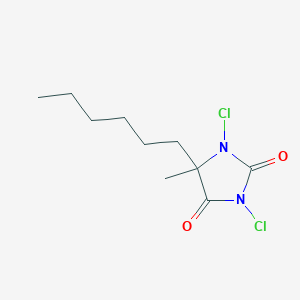
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

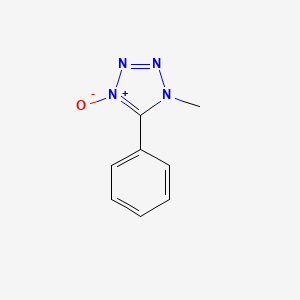
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

